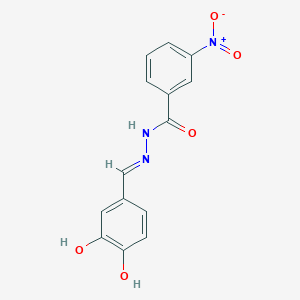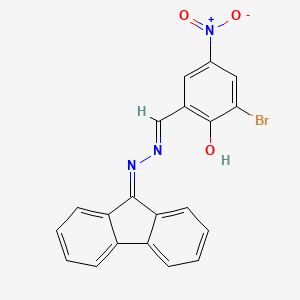
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine, also known as DCPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. DCPPA belongs to the class of pyrazole compounds and is synthesized through specific chemical reactions.
科学的研究の応用
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has been extensively studied for its potential applications in various fields of research, including neuroscience, pharmacology, and toxicology. It has been found to have a selective affinity for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, memory, and learning. This compound has been shown to enhance the activity of α7 nAChR, leading to improved cognitive function and memory in animal models. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of 1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine involves its selective binding to the α7 nAChR, leading to the activation of downstream signaling pathways. This activation results in increased synaptic plasticity, which is essential for learning and memory. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and glutamate, which play a crucial role in cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including improved cognitive function, enhanced memory, and increased synaptic plasticity. It has also been found to have neuroprotective effects, protecting neurons from oxidative stress and inflammation. In addition, this compound has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine has several advantages for lab experiments, including its high purity and quality, selectivity for the α7 nAChR, and well-defined mechanism of action. However, it also has some limitations, including its potential toxicity at high concentrations and the need for further studies to determine its long-term effects.
将来の方向性
For research on 1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine include investigating its long-term effects, optimizing its synthesis method, and developing novel derivatives with improved efficacy and safety profiles. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in various applications.
合成法
1-(3,5-dichloropyridin-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-amine is synthesized through a multi-step process that involves the reaction of 3,5-dichloropyridine-2-amine with 3-methyl-4-phenyl-1H-pyrazol-5-amine in the presence of a catalyst. The resulting product is then purified to obtain this compound in its final form. This synthesis method has been optimized to yield high purity and quality of this compound, making it suitable for various research applications.
特性
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)-5-methyl-4-phenylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4/c1-9-13(10-5-3-2-4-6-10)14(18)21(20-9)15-12(17)7-11(16)8-19-15/h2-8H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLKNJXJKWBOEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=C(C=C(C=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5-[5-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2-furyl]-2-chlorobenzoate](/img/structure/B6096393.png)
![1-(1,3-benzothiazol-2-yl)-N-[1-(2-furylmethyl)-4-piperidinyl]-3-piperidinamine](/img/structure/B6096403.png)

![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-methoxypiperidine](/img/structure/B6096414.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6096415.png)
![3-({4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}carbonyl)-1-methylpiperidine](/img/structure/B6096420.png)
![1-[4-({[2-(4-fluorophenyl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6096429.png)
![ethyl 2-acetyl-3-amino-3-[(anilinocarbonyl)amino]acrylate](/img/structure/B6096435.png)
![ethyl 5-methyl-7-(2-phenylvinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6096450.png)

![N-({1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6096453.png)
![2,2'-[methylenebis(sulfonylmethylene)]bis-1H-benzimidazole](/img/structure/B6096457.png)
![1-{3-[7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6096484.png)